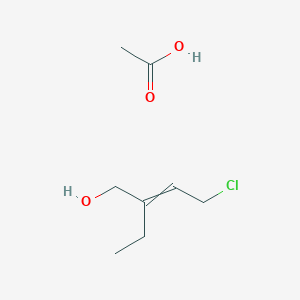
Dimethyl-lambda~2~-stannane--selenium (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl-lambda~2~-stannane–selenium (2/1) is an organometallic compound that features a tin-selenium bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-lambda~2~-stannane–selenium (2/1) typically involves the reaction of dimethyl-lambda~2~-stannane with selenium compounds under controlled conditions. One common method is the direct reaction of dimethyl-lambda~2~-stannane with elemental selenium in an inert atmosphere to prevent oxidation. The reaction is usually carried out in a solvent such as tetrahydrofuran or toluene, and the mixture is heated to facilitate the formation of the tin-selenium bond.
Industrial Production Methods
Industrial production of dimethyl-lambda~2~-stannane–selenium (2/1) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
化学反应分析
Types of Reactions
Dimethyl-lambda~2~-stannane–selenium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: The selenium atom can be substituted with other chalcogens or halogens under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the selenium atom. These reactions are usually carried out in the presence of a catalyst and under controlled temperatures.
Major Products Formed
Oxidation: Higher oxidation state tin-selenium compounds.
Reduction: Lower oxidation state tin-selenium compounds.
Substitution: Tin-halogen compounds and elemental selenium.
科学研究应用
Dimethyl-lambda~2~-stannane–selenium (2/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including semiconductors and catalysts.
作用机制
The mechanism of action of dimethyl-lambda~2~-stannane–selenium (2/1) involves the interaction of the tin-selenium bond with various molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It can also undergo redox reactions, influencing the redox state of other molecules and affecting biochemical pathways.
相似化合物的比较
Similar Compounds
- Dimethyl-lambda~2~-stannane–tellurium (3/2)
- Dimethyl-lambda~2~-stannane–sulfur (2/1)
- Dimethyl-lambda~2~-stannane–oxygen (2/1)
Uniqueness
Dimethyl-lambda~2~-stannane–selenium (2/1) is unique due to the presence of selenium, which imparts distinct chemical properties compared to its sulfur, tellurium, and oxygen analogs. Selenium’s larger atomic size and different electronegativity influence the reactivity and stability of the compound, making it suitable for specific applications where other chalcogen analogs may not be effective.
属性
CAS 编号 |
65299-90-3 |
|---|---|
分子式 |
C8H24Se2Sn4 |
分子量 |
753.1 g/mol |
InChI |
InChI=1S/8CH3.2Se.4Sn/h8*1H3;;;;;; |
InChI 键 |
PSCDZSYTDJTAIQ-UHFFFAOYSA-N |
规范 SMILES |
C[Sn]C.C[Sn]C.C[Sn]C.C[Sn]C.[Se].[Se] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14485310.png)
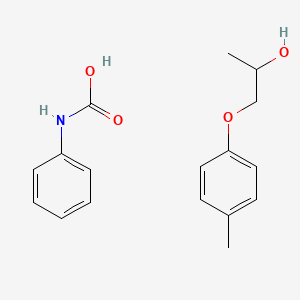

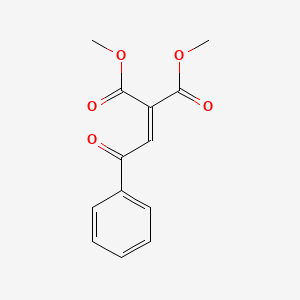
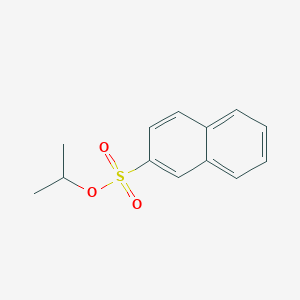

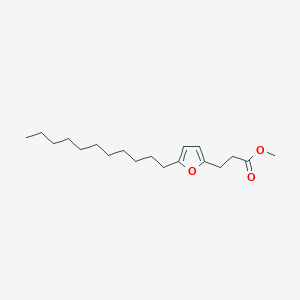
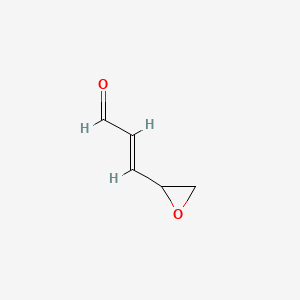
oxophosphanium](/img/structure/B14485371.png)
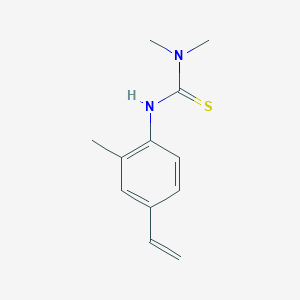
![2-[(Azulen-1-yl)sulfanyl]-1,3-benzothiazole](/img/structure/B14485376.png)

